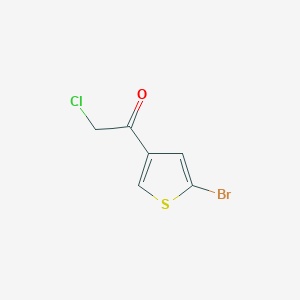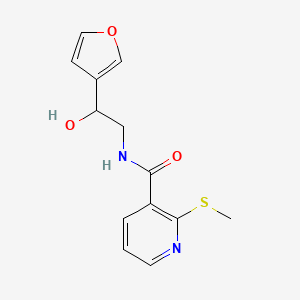
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a methylthio-substituted nicotinamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step might involve the reaction of the furan derivative with an epoxide or a similar reagent under controlled conditions.
Synthesis of the nicotinamide moiety: The nicotinamide structure can be synthesized through the reaction of nicotinic acid or its derivatives with appropriate amines.
Coupling reactions: The final step would involve coupling the furan-hydroxyethyl intermediate with the methylthio-nicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the hydroxyethyl group can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the furan ring to a tetrahydrofuran derivative.
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: KMnO₄, H₂O₂, or other peroxides.
Reducing agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce a tetrahydrofuran derivative.
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide derivatives: Compounds like nicotinamide riboside or nicotinamide mononucleotide.
Furan derivatives: Compounds like furfural or furan-2-carboxylic acid.
Thioether-containing compounds: Compounds like methionine or S-methylcysteine.
Uniqueness
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19-13-10(3-2-5-14-13)12(17)15-7-11(16)9-4-6-18-8-9/h2-6,8,11,16H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGDJTRTDMYNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533727.png)
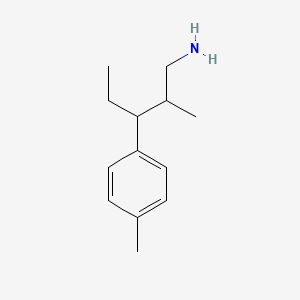

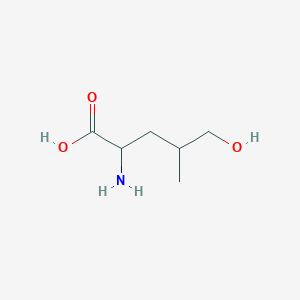
![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533738.png)
![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2533739.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide](/img/structure/B2533740.png)
![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)
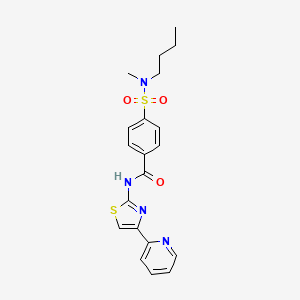

![N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
![N-(2,5-dimethylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2533747.png)
